tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate
Description
Table 1: Structural Parameters of the Azaspiro[3.4]octane Core
| Parameter | Value |
|---|---|
| Ring Sizes | 6-membered (azepane), 4-membered (cyclobutane) |
| Spiro Atom | Nitrogen |
| Key Functional Groups | Boc (position 6), carboxylate (position 8) |
| Molecular Formula | C₁₂H₂₁NO₂ |
| Molecular Weight | 211.30 g/mol |
Stereochemical Considerations in Bicyclic Systems
The spirocyclic architecture imposes significant stereochemical constraints:
- Spiro Junction Configuration : The nitrogen atom at the spiro center adopts a tetrahedral geometry, with lone pair orientation influencing ring puckering.
- Ring Conformations :
- Chirality : The molecule may exhibit chirality if substituents create non-superimposable mirror images. For example, the carboxylate group at position 8 could generate stereoisomers depending on its spatial arrangement.
The InChIKey (CKAGOARDBBIMIJ-UHFFFAOYSA-N) confirms the absence of resolved stereocenters in the parent structure, though derivatives often exhibit stereochemical variability.
IUPAC Nomenclature and Systematic Name Derivation
The systematic name follows IUPAC guidelines for spiro compounds and carbamates:
- Parent Structure : The base structure is 6-azaspiro[3.4]octane , where "spiro[3.4]" denotes rings of three and four carbons fused at a single atom.
- Substituent Identification :
- tert-Butyl carbamate (Boc) : Positioned at the nitrogen (position 6).
- Carboxylate ester : Located at position 8 on the cyclobutane ring.
- Name Construction :
The numbering prioritizes the nitrogen atom (position 1), with subsequent positions assigned sequentially through the larger ring before the smaller one.
Comparative Analysis with Related Spirocyclic Carboxylates
Table 2: Structural Comparison of Spirocyclic Carboxylates
| Compound | Core Structure | Substituents | Molecular Formula |
|---|---|---|---|
| This compound | Spiro[3.4]octane | Boc (position 6), COO⁻ (position 8) | C₁₂H₂₁NO₂ |
| 6-Boc-2-oxo-6-azaspiro[3.4]octane | Spiro[3.4]octane | Boc (position 6), ketone (position 2) | C₁₂H₁₉NO₃ |
| Spiro[3.4]octan-2-ylmethanamine hydrochloride | Spiro[3.4]octane | Aminomethyl (position 2), HCl | C₈H₁₆ClN |
Key Observations :
- Functional Group Impact : The carboxylate group in this compound enhances polarity compared to ketone or amine derivatives.
- Ring Size Variations : Analogues like spiro[3.5]octanes exhibit reduced angular strain but altered conformational dynamics.
- Synthetic Utility : The Boc group in this compound facilitates nitrogen protection during multi-step syntheses, contrasting with unprotected amines in related structures.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3 |
InChI Key |
MCCVYTDSDBZMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Spirocyclization and Esterification
A common approach involves:
- Starting from cyclic ketones or lactams,
- Formation of nitrile or amino intermediates,
- Cyclization to form the azaspiro ring,
- Introduction or protection of the carboxylate group as a tert-butyl ester.
This approach is supported by patent literature describing related azaspiro compounds, where multi-step sequences are optimized for yield and scalability.
Detailed Preparation Method from Patent Literature
A closely related preparation method for azaspiro compounds with tert-butyl ester groups is described in a Chinese patent (CN111518015A), which, while focusing on tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, provides a relevant synthetic framework adaptable to tert-butyl 6-azaspiro[3.4]octane-8-carboxylate.
Four-Step Synthetic Route
| Step | Reaction Description | Key Reagents & Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Glycol dimethyl ether + ethanol | 0–20 °C | Not specified |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 °C | ~13 hours |
| 3 | Hydrogenation and cyclization of chloroethyl nitrile intermediate, followed by reaction with tert-butyl dicarbonate (Boc anhydride) | Raney nickel, H2, tert-butyl dicarbonate | Methanol | 50 °C, 50 psi H2 pressure | 6 hours |
| 4 | Deprotection of intermediate to yield tert-butyl ester azaspiro compound | Pyridinium p-toluenesulfonate | Acetone + water | 70 °C | 15 hours |
This method emphasizes:
- Use of cheap, readily available starting materials,
- Mild reaction conditions,
- Good overall yield and scalability.
Reaction Scheme Summary
- Nucleophilic substitution to introduce nitrile functionality,
- Alkylation to extend the carbon chain,
- Hydrogenation and cyclization to form the azaspiro ring,
- Esterification and deprotection to install the tert-butyl ester group.
Alternative Synthetic Routes and Modifications
Reduction and Functional Group Transformations
Another patent (WO2018153312A1) describes a sequence involving:
- Reduction of azaspiro intermediates with zinc and ammonium chloride,
- Sodium borohydride reduction,
- Mesylation and azide substitution,
- Catalytic hydrogenation to amines,
- Coupling with carboxylic acids using carbodiimide chemistry,
- Final esterification steps.
This route is more elaborate but allows for diverse functionalization and fine-tuning of the azaspiro scaffold.
Aminomethyl Substituted Analogues
Compounds such as tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate have been synthesized via multi-step organic reactions involving:
- Formation of the azaspiro core,
- Introduction of aminomethyl groups,
- Protection with tert-butyl esters.
These methods highlight the versatility of the azaspiro scaffold for pharmaceutical building blocks.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The four-step method from patent CN111518015A is notable for its industrial applicability due to cheap raw materials and straightforward operations.
- Reaction parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Hydrogenation steps require careful control of pressure and catalyst (Raney nickel or Pd/C).
- Protection and deprotection strategies (tert-butyl ester formation and removal) are essential for functional group compatibility.
- Alternative routes allow for structural modifications, enabling the synthesis of analogues for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₃H₁₉N₁O₂
Molecular Weight : 225.30 g/mol
CAS Number : 1239319-91-5
The compound features a spirocyclic structure, which is characterized by the presence of a nitrogen atom in the ring system. This unique architecture contributes to its reactivity and interaction with biological systems.
Organic Synthesis
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate serves as a versatile building block in organic synthesis. Its spirocyclic nature allows for the formation of complex molecules through various synthetic routes, including:
- Cycloaddition Reactions : Useful for constructing multi-ring systems.
- Functional Group Transformations : The carboxylate group can undergo various transformations to yield different derivatives.
| Reaction Type | Description |
|---|---|
| Cycloaddition | Formation of new cyclic structures |
| Esterification | Conversion to other esters or acids |
| Nucleophilic Substitution | Modifications at the nitrogen site |
Biological Applications
The compound has shown promise in biological research due to its potential interactions with enzymes and receptors:
- Enzyme Inhibition Studies : The unique structure allows for the exploration of enzyme binding sites.
- Pharmacological Screening : Compounds with similar structures have exhibited diverse biological activities, including anti-inflammatory and antimicrobial effects.
Case Study: Enzyme Interaction
A study investigating the binding affinity of this compound with specific enzymes demonstrated that it could effectively inhibit enzyme activity, suggesting potential therapeutic applications.
Industrial Applications
In the chemical industry, this compound can be utilized as an intermediate in the production of fine chemicals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The hydroxymethyl derivative (CAS 129321-82-0) exhibits higher polarity due to the -CH₂OH group, whereas the ethyl ester hydrochloride (CAS 2089648-68-8) offers superior aqueous solubility for in vitro assays .
- Synthetic Utility : Benzyl-substituted diazaspiro compounds (e.g., CAS 1352926-14-7) enable modular functionalization for ligand design .
- Heteroatom Effects : Thia- and oxo-substituted analogues (e.g., CAS 2197052-81-4) are pivotal in synthesizing sulfonamide-based therapeutics .
Functional Group Comparisons
- Carboxylate Esters : The tert-butyl group in the target compound provides steric protection for the ester, enhancing stability during synthetic steps. In contrast, methyl or ethyl esters (e.g., : Methyl 6-azaspiro[3.4]octane-8-carboxylate) are more labile under basic conditions .
- Amino Derivatives: tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-30-6) introduces a primary amine, enabling peptide coupling or crosslinking reactions .
Biological Activity
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique bicyclic structure that incorporates a nitrogen atom, which may influence its pharmacological properties. The following sections provide an overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 241.33 g/mol
- CAS Number : 1239319-91-5
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anxiolytic Effects : Studies have shown that this compound may possess anxiolytic properties, which are beneficial in reducing anxiety levels in animal models. The specific pathways and receptors involved in these effects are still under investigation.
- Antidepressant Properties : In addition to its anxiolytic effects, there is evidence suggesting that this compound may also exhibit antidepressant-like activity in preclinical studies, indicating its potential for treating mood disorders.
- Neuropathic Pain Management : The compound has shown promise in alleviating neuropathic pain, making it a candidate for further research as a therapeutic agent in pain management strategies.
The mechanism of action for this compound involves interactions with specific biological targets, such as receptors and enzymes. The spirocyclic structure enhances binding affinity and selectivity, which may lead to modulation of neurochemical pathways associated with anxiety and depression.
| Mechanism | Description |
|---|---|
| Receptor Interaction | Binds to neurotransmitter receptors (e.g., serotonin or dopamine receptors) |
| Enzyme Modulation | Alters the activity of enzymes involved in neurotransmitter metabolism |
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Anxiolytic Effects :
- Objective : To evaluate the anxiolytic potential of the compound using established animal models.
- Findings : The compound demonstrated significant reduction in anxiety-like behaviors compared to control groups, suggesting its efficacy as an anxiolytic agent.
-
Antidepressant Activity Assessment :
- Objective : To investigate the antidepressant-like effects in rodent models.
- Results : Behavioral assays indicated that the compound improved depressive symptoms, with a notable increase in locomotor activity and reduced immobility time in forced swim tests.
-
Neuropathic Pain Study :
- Objective : To assess the analgesic properties of the compound.
- Outcomes : The compound effectively reduced pain responses in models of neuropathic pain, highlighting its potential application in pain management therapies.
Comparison with Similar Compounds
When compared to other spirocyclic compounds, this compound exhibits distinct pharmacological profiles due to its unique structure:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure | Anxiolytic, antidepressant, analgesic |
| Ethyl 2-[4-(pyrrolidin)]piperidin-1-y]-6-azaspiro[3.4]octane | Contains piperidine ring | Varies in receptor interaction potential |
| Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane | Benzyl group present | Potential muscarinic receptor signaling |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate, and how do yields vary under different conditions?
- The compound is typically synthesized via spiroannulation reactions. For example, spirocyclic intermediates can be generated by cyclizing precursors like tert-butyl carbamate derivatives with ketones or aldehydes under acidic or basic conditions. Evidence from PharmaBlock Sciences highlights the use of hemioxalate salts (e.g., PB06013) to stabilize intermediates, achieving yields up to 70% for related azaspiro compounds .
- Key Method : Optimize reaction stoichiometry (e.g., 1:1.2 ratio of amine to carbonyl precursor) and employ catalytic bases like triethylamine to minimize side reactions.
Q. How should researchers handle and store tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate to ensure stability?
- Storage : Refrigerate (2–8°C) in tightly sealed containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the tert-butoxycarbonyl (Boc) group is labile under acidic or humid conditions .
- Handling : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Work in a fume hood to avoid inhalation of vapors, and ground equipment to prevent electrostatic discharge .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm spirocyclic structure via characteristic splitting patterns (e.g., geminal coupling in azaspiro rings) and Boc group signals (tert-butyl at δ ~1.4 ppm) .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₂₁NO₃: calculated 227.29, observed 227.28) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of azaspiro derivatives like tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate?
- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., endo-vs. exo-configured bicyclic amines) to direct spirocyclization stereochemistry. For example, tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9) achieves >98% diastereomeric excess using resolved precursors .
- Catalytic Asymmetric Synthesis : Chiral phosphoric acids or transition-metal catalysts (e.g., Pd/BINAP systems) can induce enantioselectivity in spiro ring formation .
Q. What analytical strategies resolve contradictions in reported reaction yields for similar azaspiro compounds?
- Comparative Analysis : Replicate published procedures (e.g., hemioxalate-mediated cyclization vs. direct Boc protection) while monitoring variables like solvent polarity (e.g., DMF vs. THF) and temperature. For instance, higher yields (54–98%) are achieved in polar aprotic solvents due to improved intermediate solubility .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track Boc deprotection kinetics and optimize reaction quenching times .
Q. How does the azaspiro scaffold influence pharmacological activity in drug discovery applications?
- Conformational Restriction : The spiro architecture rigidifies the molecule, enhancing target binding selectivity. For example, tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate derivatives show potent activity as kinase inhibitors due to preorganized binding conformations .
- SAR Studies : Modify substituents at the 6-aza position (e.g., carboxylate vs. amide) to assess effects on bioavailability and metabolic stability.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds (e.g., 141–142.5°C vs. 58–59°C): How should researchers validate data?
- Purity Verification : Re-crystallize samples and analyze via HPLC (C18 column, 90:10 H₂O:MeCN eluent) to confirm >95% purity. Contaminants like residual solvents (e.g., DCM) can depress melting points .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms, which may explain variations in thermal behavior .
Methodological Best Practices
Q. What protocols mitigate risks during scale-up synthesis of this compound?
- Safety : Implement explosion-proof reactors for reactions involving volatile solvents (e.g., EtOAc) and monitor exotherms using thermocouples .
- Environmental Compliance : Treat waste with activated carbon to adsorb organic residues before disposal, adhering to EPA guidelines .
Q. How can computational modeling aid in designing novel azaspiro derivatives?
- DFT Calculations : Predict spiro ring strain energies and optimize bond angles/torsions for stability. For example, B3LYP/6-31G* models accurately reproduce X-ray crystallographic data for bicyclic analogs .
- Docking Studies : Simulate interactions with biological targets (e.g., GPCRs) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
